- Visible-Light Photocatalytic Highly Selective Oxidation of Alcohols into Carbonyl Compounds by CsPbBr3 Perovskite, Journal of Organic Chemistry, 2023, 88(20), 14559-14570

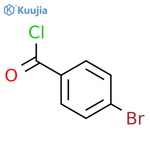

Cas no 90-90-4 (4-Bromobenzophenone)

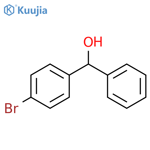

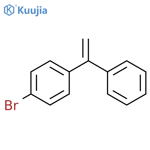

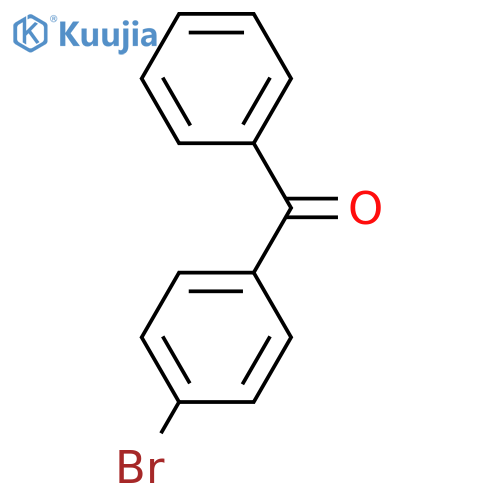

4-Bromobenzophenone structure

Nome del prodotto:4-Bromobenzophenone

4-Bromobenzophenone Proprietà chimiche e fisiche

Nomi e identificatori

-

- (4-Bromophenyl)(phenyl)methanone

- 4-Bromobenzophenone

- (4-bromophenyl)-phenylmethanone

- p-Bromobenzophenone

- Methanone, (4-bromophenyl)phenyl-

- BENZOPHENONE, 4-BROMO-

- p-Benzoylbromobenzene

- USAF DO-3

- 4-Bromophenyl phenyl ketone

- (4-bromophenyl)-phenyl-methanone

- KEOLYBMGRQYQTN-UHFFFAOYSA-N

- NSC59863

- 4-bromo-benzophenone

- 4'-bromobenzophenone

- 4-benzoylphenylbromide

- WLN: ER DVR

- 1-Benzoyl-4-bromobenzene

- 4-Bromobe

- (4-Bromophenyl)phenylmethanone (ACI)

- Benzophenone, 4-bromo- (6CI, 7CI, 8CI)

- 4-(Phenylcarbonyl)-1-bromobenzene

- NSC 59863

- Phenyl(4-bromophenyl)methanone

- AQ-344/13465024

- SY048597

- 4-bromo benzophenone

- STL426756

- B1917

- (4-Bromophenyl)(phenyl)methanone #

- pBromobenzophenone

- (4-bromophenyl) -phenyl-methanone

- DTXSID0075366

- BRN 1910182

- BCP21767

- F14294

- AKOS004908868

- pBenzoylbromobenzene

- Benzophenone, 4bromo

- (4-bromophenyl)phenyl methanone

- NS00039377

- MFCD00000103

- AS-18606

- Methanone,(4-bromophenyl)phenyl-

- NSC-59863

- DTXCID9048697

- EN300-177059

- XJ7EB9BC7F

- 4-Bromobenzophenone, 98%

- DB-003461

- Methanone, (4bromophenyl)phenyl

- BBL034617

- 4-07-00-01378 (Beilstein Handbook Reference)

- CS-W007824

- EINECS 202-024-9

- A843671

- 90-90-4

- NCIOpen2_002517

- (4-Bromophenyl)phenylmethanone

- 4Bromophenyl phenyl ketone

- (4-Bromophenyl)(phenyl)methanone;p-Bromobenzophenone

- (4-bromophenyl)-phenyl-methanon

- SCHEMBL69395

-

- MDL: MFCD00000103

- Inchi: 1S/C13H9BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H

- Chiave InChI: KEOLYBMGRQYQTN-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=CC(Br)=CC=1)C1C=CC=CC=1

- BRN: 1910182

Proprietà calcolate

- Massa esatta: 259.98400

- Massa monoisotopica: 259.983678

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 15

- Conta legami ruotabili: 2

- Complessità: 213

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- XLogP3: 4.1

- Superficie polare topologica: 17.1

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Polvere cristallina da bianca a biancastra

- Densità: 1.4245 (rough estimate)

- Punto di fusione: 80.0 to 83.0 deg-C

- Punto di ebollizione: 176°C/4mmHg(lit.)

- Punto di infiammabilità: 350°C

- Indice di rifrazione: 1.5130 (estimate)

- Coefficiente di ripartizione dell'acqua: Insoluble in water but slightly soluble in other solvents such as ethanol, ether and benzene.

- PSA: 17.07000

- LogP: 3.68010

4-Bromobenzophenone Informazioni sulla sicurezza

- Dichiarazione di pericolo: H302-H315-H319-H335

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: S37/39-S26

- RTECS:DJ0350000

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R36/37/38

- Condizioni di conservazione:Sealed in dry,Room Temperature

4-Bromobenzophenone Dati doganali

- CODICE SA:2914700090

- Dati doganali:

Codice doganale cinese:

2914700090Panoramica:

2914700090 alogenazione di altri chetoni e chinoni\derivati solfonati(compresi i derivati nitrati e nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

Riassunto:

SA: 2914700090 derivati alogenati, solfonati, nitrati o nitrosi di chetoni e chinoni, anche con altre funzioni di ossigeno Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna IVA:17,0% Tariffa MFN:5,5% Tariffa generale:30,0%

4-Bromobenzophenone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B65130-100g |

(4-Bromophenyl)(phenyl)methanone |

90-90-4 | 98% | 100g |

¥333.0 | 2022-04-28 | |

| eNovation Chemicals LLC | D379854-500g |

4-Bromobenzophenone |

90-90-4 | 97% | 500g |

$775 | 2024-05-24 | |

| TRC | B680613-5g |

4-Bromobenzophenone |

90-90-4 | 5g |

$ 98.00 | 2023-04-18 | ||

| Enamine | EN300-177059-0.05g |

(4-bromophenyl)(phenyl)methanone |

90-90-4 | 95% | 0.05g |

$19.0 | 2023-09-20 | |

| Enamine | EN300-177059-5.0g |

(4-bromophenyl)(phenyl)methanone |

90-90-4 | 95% | 5g |

$26.0 | 2023-06-08 | |

| Apollo Scientific | OR51939-500g |

4-Bromobenzophenone |

90-90-4 | 98+% | 500g |

£180.00 | 2025-02-20 | |

| eNovation Chemicals LLC | D379854-100g |

4-Bromobenzophenone |

90-90-4 | 97% | 100g |

$215 | 2024-05-24 | |

| Key Organics Ltd | AS-18606-10MG |

(4-Bromophenyl)(phenyl)methanone |

90-90-4 | >99% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | AS-18606-100G |

(4-Bromophenyl)(phenyl)methanone |

90-90-4 | >99% | 100g |

£86.00 | 2025-02-09 | |

| TRC | B680613-500mg |

4-Bromobenzophenone |

90-90-4 | 500mg |

$ 64.00 | 2023-04-18 |

4-Bromobenzophenone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Catalysts: Cesium, (tribromoplumbyl)- Solvents: 1,2-Dichloroethane ; 4.2 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Oxygen Solvents: Acetone ; rt

Riferimento

- External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2, Molecules, 2023, 28(7),

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Catalysts: 1450802-38-6 Solvents: Water ; rt; 65 min, rt

Riferimento

- Application of copper(II) Schiff base complex grafted in the silica network as efficient nanocatalyst in oxidation of alcohols, Asian Journal of Chemistry, 2013, 25(6), 3307-3312

Metodo di produzione 4

Condizioni di reazione

1.1 Solvents: Diethyl ether , Butyl ether ; 2.5 h, -30 °C

Riferimento

- Discovery of 1,1'-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors, Journal of Medicinal Chemistry, 2015, 58(21), 8564-8572

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Pyridine , Iodine Solvents: Water ; rt; overnight, 80 °C

Riferimento

- A metal-free catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions, Green Chemistry, 2009, 11(12), 1973-1978

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cerium chromium oxide (CeCrO3) Solvents: Dimethyl sulfoxide , Water ; 5 min; 5 h, 90 °C

Riferimento

- Oxidation of benzylic alcohols to carbonyls using tert-butyl hydroperoxide over pure phase nanocrystalline CeCrO3, Catalysis Communications, 2013, 40, 27-31

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Potassium fluoride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetone

Riferimento

- Microwave promoted palladium-catalyzed phenylation of aroyl chlorides with sodium tetraphenylborate, Synthetic Communications, 2001, 31(24), 3885-3890

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate , Oxygen Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; 45 min, rt

Riferimento

- Oxidative coupling of α-bromoarylacetonitriles and oxidative decyanation of diarylacetonitriles catalyzed by solid-liquid phase transfer, Journal of Chinese Pharmaceutical Sciences, 2012, 21(5), 409-415

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Potassium bromide , Tetrabutylammonium tribromide Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 1.5 h, 15 °C

Riferimento

- Photochemical Sandmeyer-type Halogenation of Arenediazonium Salts, Chemistry - A European Journal, 2022, 28(9),

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Potassium sulfide , Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ; 14 h, 1 atm, 80 °C

Riferimento

- Fe-S Catalyst Generated In Situ from Fe(III)- and S3·--Promoted Aerobic Oxidation of Terminal Alkenes, Organic Letters, 2021, 23(12), 4705-4709

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Diisopropylcarbodiimide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Toluene ; 24 h, 120 °C

Riferimento

- Ruthenium-Catalyzed Dehydrogenation of Alcohols with Carbodiimide via a Hydrogen Transfer Mechanism, European Journal of Organic Chemistry, 2020, 2020(31), 4878-4885

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Alumina , Potassium fluoride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetone

Riferimento

- Microwave-assisted cross-coupling reaction of sodium tetraphenylborate with aroyl chlorides on palladium-doped KF/Al2O3, Bulletin of the Chemical Society of Japan, 2002, 75(6), 1381-1382

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cobalt iron oxide (CoFe2O4) Solvents: Dimethyl sulfoxide , Water ; 4.5 h, 90 °C

Riferimento

- Magnetically retrievable MFe2O4 spinel (M = Mn, Co, Cu, Ni, Zn) catalysts for oxidation of benzylic alcohols to carbonyls, RSC Advances, 2014, 4(13), 6597-6601

Metodo di produzione 14

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide , Water Solvents: Chloroform ; 3 h, reflux

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Riferimento

- Synthesis of structurally diverse diarylketones through the diarylmethyl sp3 C-H oxidation, Tetrahedron Letters, 2014, 55(32), 4458-4462

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium bromide , Sodium nitrite , Oxygen Catalysts: Tempo (SBA-15-supported) Solvents: Acetic acid ; 4.5 h, 60 °C

Riferimento

- Green, transition-metal-free aerobic oxidation of alcohols using a highly durable supported organocatalyst, Angewandte Chemie, 2007, 46(38), 7210-7213

Metodo di produzione 17

Condizioni di reazione

1.1 Solvents: 1,2-Dichloroethane ; 2.5 h, rt

Riferimento

- Photocatalyst-free Light-driven Dehydrogenation of Alcohols into Carbonyl Compounds under Mild Conditions, Chemistry - An Asian Journal, 2022, 17(17),

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Cesium fluoride Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: N-Methyl-2-pyrrolidone ; 6 h, 1 atm, 80 °C

Riferimento

- Carbonylative Hiyama coupling of aryl halides with arylsilanes under balloon pressure of CO, Tetrahedron Letters, 2016, 57(19), 2017-2020

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide , Alumina ; 10 min, rt; 4 min, heated

Riferimento

- Microwave-assisted solvent-free oxidation of hydrobenzoins, benzoins, and alcohols with NBS-Al2O3, ARKIVOC (Gainesville, 2008, (14), 211-215

Metodo di produzione 20

Condizioni di reazione

1.1 Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 1 - 2 min, rt

1.2 Reagents: Tetrabutylammonium fluoride ; rt; rt → 65 °C; 6 h, 65 °C

1.2 Reagents: Tetrabutylammonium fluoride ; rt; rt → 65 °C; 6 h, 65 °C

Riferimento

- Palladium-catalyzed desulfitative C-C cross-coupling reaction of (hetero)aryl thioesters and thioethers with arylsiloxanes, Advanced Synthesis & Catalysis, 2008, 350, 2174-2178

4-Bromobenzophenone Raw materials

- Sodium Tetraphenylboroate

- 1-Bromo-4-iodobenzene

- phenyllithium

- 4-Bromo-a-phenylbenzenemethanol

- Phenyltriethoxysilane

- Benzenediazonium, 4-benzoyl-

- Borate(1-),tetrafluoro-

- Trimethylphenyltin

- 4-Bromobenzoyl chloride

- 4-Bromo-N-methoxy-N-methylbenzamide

- 4-Bromodiphenylmethane

- Phenyltrimethoxysilane

- Benzene, 1-bromo-4-(1-phenylethenyl)-

- (4-Bromophenyl)(phenyl)acetonitrile

- Benzenecarbothioic acid, 4-bromo-, S-phenyl ester

4-Bromobenzophenone Preparation Products

4-Bromobenzophenone Fornitori

atkchemica

Membro d'oro

(CAS:90-90-4)4-Bromobenzophenone

Numero d'ordine:CL15202

Stato delle scorte:in Stock

Quantità:1g/5g/10g/100g

Purezza:95%+

Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:36

Prezzo ($):discuss personally

4-Bromobenzophenone Letteratura correlata

-

Naganaboina Naveen,Rengarajan Balamurugan Org. Biomol. Chem. 2017 15 2063

-

Hang Yao,Na Wang,YuFeng Shi,Siyu Fang,Ming Wu,Hongying Fan,Yuefei Zhang,Hui Chong,Tianyi Wang,Hualing Li,Chengyin Wang New J. Chem. 2023 47 2932

-

Yang Liu,Xiaofu Wu,Yonghong Chen,Liang Chen,Hua Li,Weijie Wang,Shumeng Wang,Hongkun Tian,Hui Tong,Lixiang Wang J. Mater. Chem. C 2019 7 9719

-

4. Synthesis of coumarins via PIDA/I2-mediated oxidative cyclization of substituted phenylacrylic acidsJinming Li,Huiyu Chen,Daisy Zhang-Negrerie,Yunfei Du,Kang Zhao RSC Adv. 2013 3 4311

-

Jie Yang,Xiaoqing Gu,Wanting Su,Xinyu Hao,Yujie Shi,Liyun Zhao,Dengfeng Zou,Gaowen Yang,Qiaoyun Li,Jianhua Zou Mater. Chem. Front. 2018 2 1842

90-90-4 (4-Bromobenzophenone) Prodotti correlati

- 1503305-18-7(1-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol)

- 2549015-13-4(N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide)

- 2138507-40-9(1-(2-ethoxy-2-methylpropyl)-5-methyl-1H-pyrazol-3-amine)

- 1596616-42-0(4-(4-bromo-5-methylthiophen-2-yl)-1,3-thiazol-2-amine)

- 1252567-40-0(N-(cyanomethyl)-N-cyclopropyl-1-(3-phenylprop-2-enoyl)piperidine-4-carboxamide)

- 1805333-35-0(4-Amino-3-bromo-2-(difluoromethyl)-5-methoxypyridine)

- 3251-07-8(Methyl 4-aminobutanoate)

- 848659-24-5({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate)

- 1706497-58-6((E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide)

- 940782-27-4([(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:90-90-4)4-BROMOBENZOPHENONE

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:90-90-4)4-Bromobenzophenone

Purezza:99%

Quantità:500g

Prezzo ($):193.0